molecular formula C7H6FI B081044 4-Fluoro-2-iodotoluene CAS No. 13194-67-7

4-Fluoro-2-iodotoluene

Cat. No.: B081044
CAS No.: 13194-67-7
M. Wt: 236.02 g/mol
InChI Key: RZGYAMQMAVTAKP-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodotoluene is an organic compound with the molecular formula C7H6FI. It is characterized by the presence of both fluorine and iodine atoms attached to a toluene ring. This compound is a colorless liquid and is known for its applications in various chemical processes .

Scientific Research Applications

4-Fluoro-2-iodotoluene is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and antiviral activities.

    Industry: It is employed in the manufacture of specialty chemicals and materials .

Preparation Methods

The synthesis of 4-Fluoro-2-iodotoluene typically involves halogenation reactions. One common method is the iodination of 4-fluorotoluene using iodine and a suitable oxidizing agent. Another approach involves the fluorination of 2-iodotoluene using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) . Industrial production methods often employ these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Fluoro-2-iodotoluene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium azide for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iodotoluene involves its interaction with specific molecular targets. The presence of both fluorine and iodine atoms allows it to participate in unique chemical reactions, influencing the reactivity and stability of the compound. The pathways involved often include halogen bonding and electronic effects imparted by the fluorine atom .

Comparison with Similar Compounds

4-Fluoro-2-iodotoluene can be compared with other similar compounds such as:

  • 2-Fluoro-4-iodotoluene
  • 3-Fluoro-4-iodotoluene
  • 5-Fluoro-2-iodobenzoic acid
  • 3-Iodotoluene
  • 2-Iodotoluene

These compounds share similar structural features but differ in the position of the halogen atoms, which can significantly influence their chemical properties and reactivity. The unique combination of fluorine and iodine in this compound makes it particularly valuable in specific synthetic applications .

Properties

IUPAC Name

4-fluoro-2-iodo-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FI/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGYAMQMAVTAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40157269
Record name 4-Fluoro-2-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13194-67-7
Record name 4-Fluoro-2-iodo-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13194-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-iodotoluene
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Record name 4-Fluoro-2-iodotoluene
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Record name 4-fluoro-2-iodotoluene
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Synthesis routes and methods

Procedure details

2-Amino-4-fluorotoluene (68 g) is added dropwise to a stirred solution of 100 ml hydrochloric acid in 700 ml of water and after cooling to 0°-5° C., a solution of 46 g sodium nitrite in 100 ml water was slowly added dropwise. The resultant ice-cold solution of the diasonium chloride was added over 1 hour with stirring to a solution of 157 g potassium iodide and 35 ml of sulfuric acid in 250 ml water at 20°-25° C. The mixture was then stirred and heated for 2 hours at 100° C. After cooling, an oily product was separated and the remaining aqueous layer extracted with benzene. The separated product was dissolved in the benzene layer, the solution washed with a 5% sodium hydrogen sulfite solution, with water, 5% sodium hydroxide solution and again with water, dried with magnesium sulfate and filtered with charcoal. From the filtrate, benzene was evaporated under reduced pressure and the residue distilled. There were obtained 105.3 g of 2-iodo-4-fluorotoluene boiling at 92°-95° C./17 Torr.
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
157 g
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

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